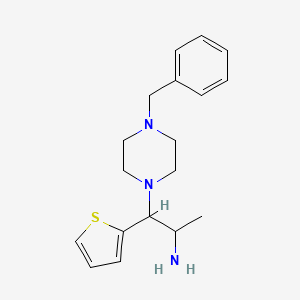

1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine

Descripción

Propiedades

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3S/c1-15(19)18(17-8-5-13-22-17)21-11-9-20(10-12-21)14-16-6-3-2-4-7-16/h2-8,13,15,18H,9-12,14,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKAVNAYEIVLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base, such as sodium hydroxide, to form 4-benzylpiperazine.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction between 4-benzylpiperazine and a thiophene derivative, such as 2-bromothiophene, under suitable conditions.

Formation of the Propan-2-amine Moiety:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of catalysts, and scaling up of the processes to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiophene rings using suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine or thiophene rings.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine can be compared with other similar compounds, such as:

1-(4-Benzylpiperazin-1-yl)-1-phenylpropan-2-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

1-(4-Benzylpiperazin-1-yl)-1-(furan-2-yl)propan-2-amine: Similar structure but with a furan ring instead of a thiophene ring.

1-(4-Benzylpiperazin-1-yl)-1-(pyridin-2-yl)propan-2-amine: Similar structure but with a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine is a synthetic organic compound belonging to the class of piperazine derivatives. Its structure comprises a benzyl group attached to a piperazine ring and a thiophene ring linked to a propan-2-amine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2S. The compound's unique structural features suggest diverse interactions with biological targets, including neurotransmitter receptors, which may lead to psychoactive effects.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2S |

| Molecular Weight | 342.49 g/mol |

| CAS Number | 941868-21-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Preliminary studies indicate that this compound may modulate serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and anxiety disorders. The exact molecular targets remain to be fully elucidated, but docking studies suggest effective binding to specific receptor sites involved in neurotransmission.

Neuropharmacological Effects

Research indicates that derivatives of this compound may exhibit significant effects on the central nervous system. For instance, it has been suggested that the compound could act as an anxiolytic or antidepressant by modulating serotonin receptor activity. In vitro assays have shown promising results in altering neurotransmitter levels, which could position it as a candidate for treating various neurological disorders.

Antitumor Activity

In addition to its neuropharmacological potential, this compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, with IC50 values indicating potent activity against several types of tumors. For example, compounds structurally related to it have shown IC50 values as low as 0.029 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects .

Table: Summary of Biological Activities

| Activity Type | Effect | IC50 Value |

|---|---|---|

| Neurotransmitter Modulation | Anxiolytic/Antidepressant | Not specified |

| Antitumor Activity | Inhibition of cancer cell proliferation | 0.029 - 0.147 μM (HepG2) |

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to this compound:

- Neuropharmacology : A study indicated that derivatives could effectively bind to serotonin receptors, leading to mood enhancement and reduced anxiety symptoms .

- Anticancer Research : A novel series of piperazine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One derivative exhibited significant tumor growth inhibition in xenograft models without notable toxicity .

- Mechanistic Studies : Further research has focused on elucidating the mechanisms by which these compounds exert their biological effects, particularly through receptor binding assays and cellular signaling pathway analyses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with alkylation of the piperazine core followed by coupling with thiophene derivatives. Key steps include:

- Amine alkylation : Reacting 4-benzylpiperazine with a propan-2-amine precursor under controlled pH (e.g., 8–9) and temperature (60–80°C) .

- Thiophene coupling : Using palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the thiophen-2-yl group, requiring inert conditions (e.g., N₂ atmosphere) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. NMR and MS are critical for validating structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm benzylpiperazine (δ 2.5–3.5 ppm for piperazine protons, δ 7.2–7.4 ppm for benzyl aromatic protons) and thiophene (δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyl or thiophene groups) .

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-S bonds (~700 cm⁻¹) in the thiophene moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the benzyl or thiophene groups?

- Methodological Answer :

- Systematic substitution : Replace benzyl with substituted benzyl (e.g., 4-fluoro, 4-methoxy) or thiophene with furan/benzothiophene. Monitor changes in bioactivity via receptor-binding assays .

- Pharmacophore modeling : Use software like Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with piperazine nitrogen) .

- Data analysis : Compare IC₅₀ values across analogs; statistical tools (e.g., PCA) can highlight substituent effects on potency .

Q. What strategies resolve contradictions in reported reaction yields or spectral data?

- Methodological Answer :

- Reaction parameter optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–10% Pd), or temperature gradients to reproduce yields .

- Cross-validation : Use X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to resolve ambiguous spectral assignments .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16) to confirm structural assignments .

Q. How can computational methods enhance synthesis optimization for this compound?

- Methodological Answer :

- Reaction pathway prediction : Use quantum mechanics (QM) to model transition states and identify rate-limiting steps (e.g., amine alkylation vs. coupling) .

- Machine learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts. For example, random forest algorithms can prioritize conditions for higher yields .

- Free energy calculations : Estimate thermodynamic favorability of intermediates to guide stepwise synthesis .

Q. What in vitro/in vivo models are suitable for assessing its pharmacokinetics and toxicity?

- Methodological Answer :

- ADME profiling : Use liver microsomes (human/rat) for metabolic stability assays and Caco-2 cells for permeability studies .

- Toxicity screening : Employ zebrafish embryos for acute toxicity (LC₅₀) or Ames test for mutagenicity. Monitor hepatotoxicity via ALT/AST levels in rodent models .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction, critical for dose optimization .

Methodological Challenges

Q. How should researchers handle discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference antagonists).

- Meta-analysis : Apply funnel plots or Egger’s regression to detect publication bias in existing data .

- Replicate experiments : Independent validation in multiple labs reduces variability; share raw data via repositories like Zenodo .

Q. What analytical workflows address impurities or byproducts in final compounds?

- Methodological Answer :

- HPLC-DAD/MS : Use reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) to separate impurities. Track byproducts via UV/Vis (λ = 254 nm) .

- Preparative HPLC : Scale-up purification for >99% purity, critical for in vivo studies .

- Stability testing : Accelerated degradation studies (40°C/75% RH) identify labile functional groups (e.g., hydrolytic cleavage of piperazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.